

Penipanoid C: A Comprehensive Technical Guide on its Chemical Properties and Stability

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Compound of Interest

Compound Name: Penipanoid C

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Abstract

Penipanoid C, a quinazolinone alkaloid isolated from the marine sediment-associated fungus *Penicillium paneum*, has emerged as a molecule of significant interest in pharmacological research. Exhibiting a range of biological activities, including antimicrobial and cytotoxic effects, recent studies have highlighted its potential as a potent anticancer agent and a modulator of sirtuin 3 (SIRT3). This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of **Penipanoid C**, presenting available quantitative data, detailed experimental protocols, and visualizations of its known signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals engaged in the exploration and development of **Penipanoid C** for therapeutic applications.

Chemical Properties of Penipanoid C

Penipanoid C is a member of the quinazolinone class of alkaloids, characterized by a fused benzene and pyrimidine ring system. Its specific chemical structure and properties are crucial for understanding its biological activity and for the development of synthetic derivatives.

Physicochemical and Spectroscopic Data

While comprehensive experimental data on the physicochemical properties of **Penipanoid C** are not widely published, some key characteristics have been reported or can be inferred from related studies. Spectroscopic data are fundamental for the identification and structural elucidation of the compound.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ N ₂ O ₂	Inferred from structural analysis in various studies
Molecular Weight	252.27 g/mol	Calculated from molecular formula
Appearance	Not explicitly reported, likely a solid	General property of similar alkaloids
Melting Point	Not reported	-
Solubility	Not explicitly reported	-
¹ H NMR Data	Specific shifts and coupling constants are available in the original isolation paper by Li et al. (2011).	--INVALID-LINK--
¹³ C NMR Data	Specific chemical shifts are available in the original isolation paper by Li et al. (2011).	--INVALID-LINK--

Note: Accessing the full text and supplementary information of the cited literature is recommended for detailed spectroscopic data.

Stability of Penipanoid C

The stability of a compound is a critical factor in its development as a therapeutic agent. Studies on **Penipanoid C** have primarily focused on its stability in complex with biological macromolecules, assessed through computational methods.

In Silico Stability Analysis

Molecular dynamics (MD) simulations have been employed to investigate the stability of **Penipanoid C** when bound to protein targets, providing insights into the durability of the interaction.

Target Protein	Simulation Time	Key Stability Observations	Source
Sirtuin 3 (SIRT3)	100 ns	The Penipanoid C-SIRT3 complex showed initial deviations in Root Mean Square Deviation (RMSD) but achieved stability after 20 ns. A consistent range of 1-3 hydrogen bonds was maintained, indicating stable polar interactions within the active site.	[1]
SARS-CoV-2 Main Protease (3CLpro)	100 ns	The Penipanoid C-3CLpro complex exhibited a rising RMSD trend, suggesting some conformational dynamics. However, it preserved key contacts with catalytic residues (His41 and Cys145) and formed a stable hydrogen bond with Glu166.	

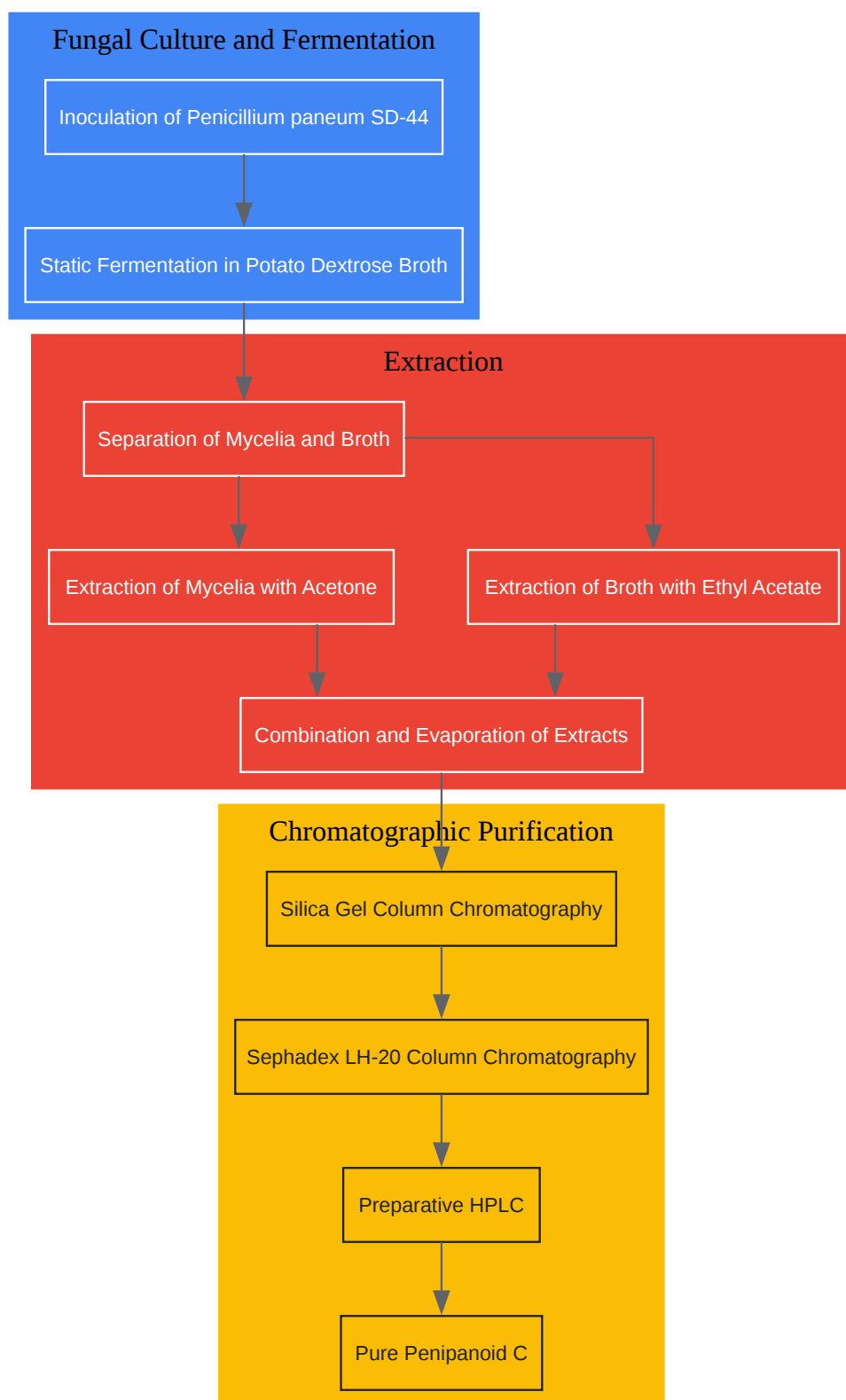
Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section outlines the protocols for the isolation of **Penipanoid C** and the key biological assays used to evaluate its activity.

Isolation and Purification of Penipanoid C from *Penicillium paneum*

The following protocol is based on the methodology described by Li et al. (2011) for the isolation of **Penipanoid C** from the marine sediment-derived fungus *Penicillium paneum* SD-44.

Experimental Workflow for Isolation and Purification



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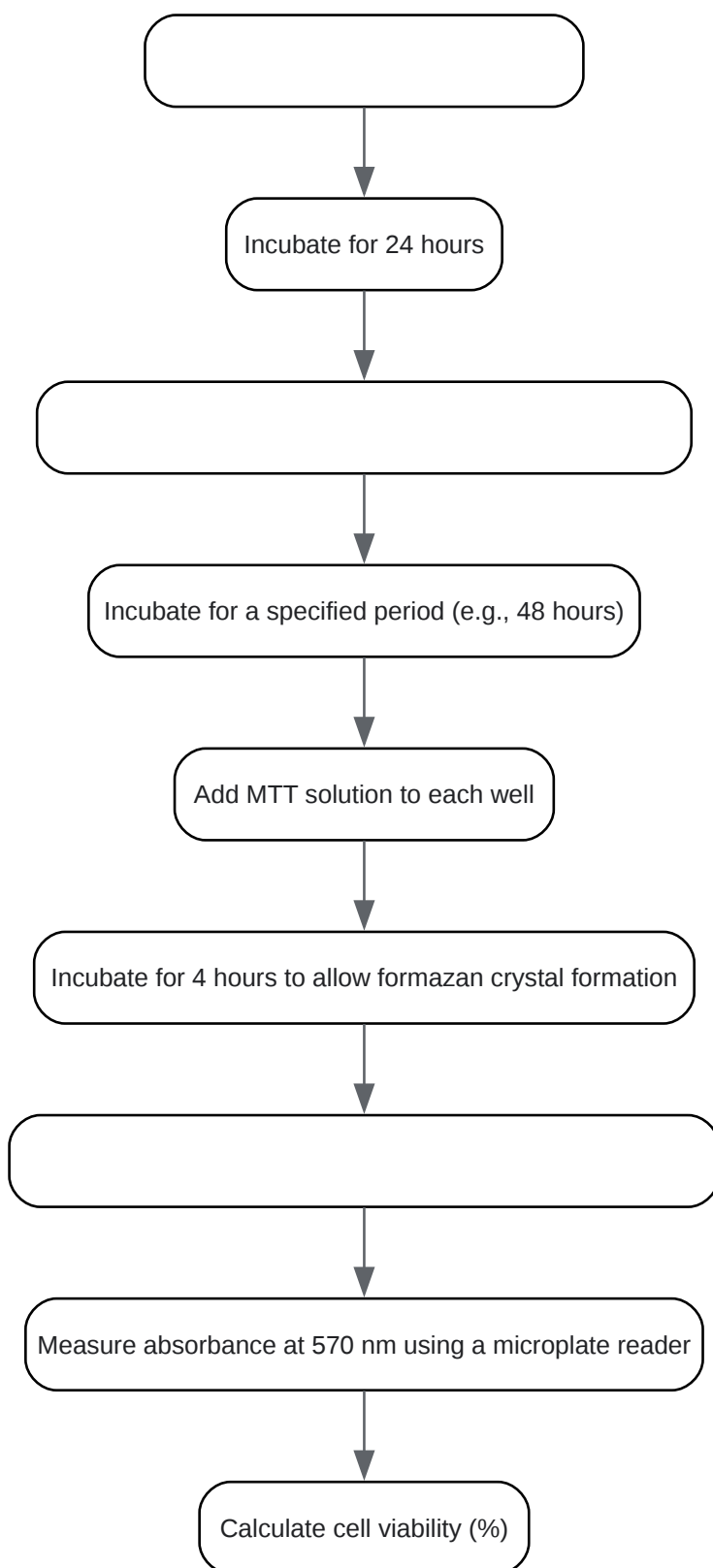
Caption: Workflow for the isolation and purification of **Penipanoid C**.

- Fungal Culture: *Penicillium paneum* SD-44 is cultured on potato dextrose agar plates.
- Fermentation: The fungus is then grown in a liquid medium (e.g., potato dextrose broth) under static conditions at room temperature for an extended period (e.g., 30 days) to allow for the production of secondary metabolites.
- Extraction: The fungal mycelia and the broth are separated. The mycelia are typically extracted with a polar organic solvent like acetone, while the broth is extracted with a less polar solvent such as ethyl acetate. The extracts are then combined and concentrated under reduced pressure.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
 - Silica Gel Column Chromatography: The extract is fractionated using a gradient of solvents with increasing polarity.
 - Sephadex LH-20 Column Chromatography: Fractions containing **Penipanoid C** are further purified to remove impurities of different molecular sizes.
 - Preparative High-Performance Liquid Chromatography (HPLC): The final purification step to yield pure **Penipanoid C**.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is commonly used to determine the cytotoxic effects of chemical compounds.

Experimental Workflow for MTT Assay



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Caption: General workflow for the MTT cell viability assay.

- **Cell Seeding:** Plate cells (e.g., HepG2 human hepatocellular carcinoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **Penipanoid C**. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
- **Incubation:** Incubate the treated cells for a specific duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V-FITC/PI Assay)

The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- **Cell Treatment:** Treat cells (e.g., HepG2) with **Penipanoid C** at the desired concentrations for a specified time.
- **Cell Harvesting:** Harvest the cells, including both adherent and floating cells.
- **Washing:** Wash the cells with cold phosphate-buffered saline (PBS).
- **Staining:** Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
- **Incubation:** Incubate the cells in the dark at room temperature for approximately 15 minutes.

- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

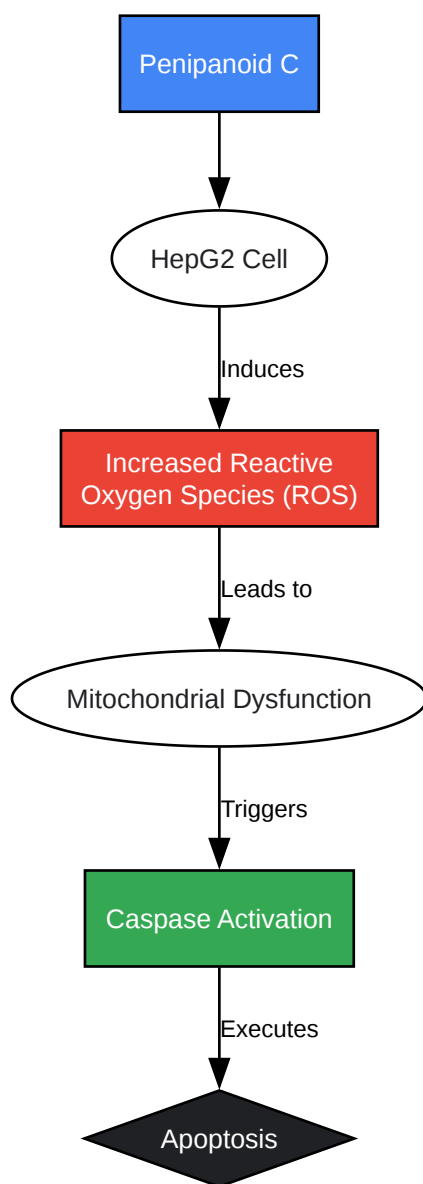
Biological Activity and Signaling Pathways

Penipanoid C has demonstrated promising biological activities, particularly in the realm of cancer therapeutics. Its mechanisms of action are beginning to be elucidated, with a focus on apoptosis induction and enzyme inhibition.

Anticancer Activity and Apoptosis Induction

Penipanoid C has been shown to inhibit the proliferation of hepatocellular carcinoma cells (HepG2) and induce apoptosis. The proposed mechanism involves the generation of reactive oxygen species (ROS).

Signaling Pathway of **Penipanoid C**-Induced Apoptosis in HepG2 Cells

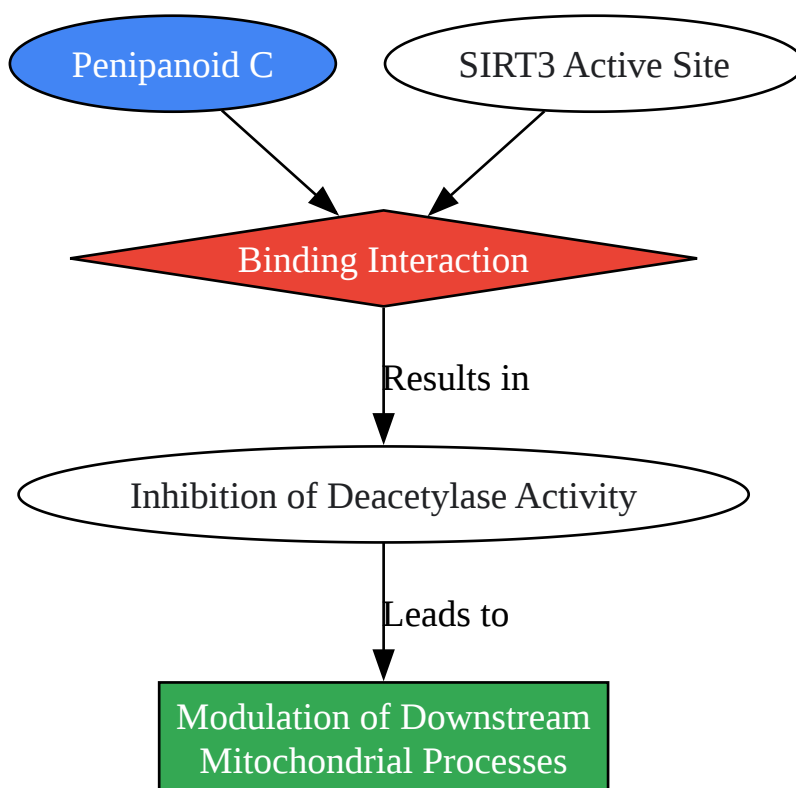


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Caption: Proposed signaling pathway for **Penipanoid C**-induced apoptosis.

SIRT3 Inhibition

Recent in silico studies have identified **Penipanoid C** as a potential inhibitor of SIRT3, a mitochondrial deacetylase implicated in various cellular processes, including metabolism and stress response.



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References

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